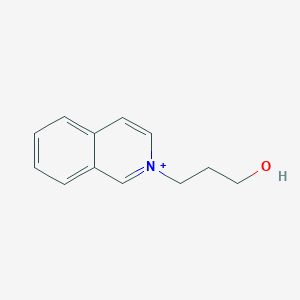
Isoquinolinium, 2-(3-hydroxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 2-(3-hydroxypropyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
准备方法
The synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- typically involves the reaction of isoquinoline with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the hydrogen atom on the isoquinoline ring . Industrial production methods often involve the use of metal catalysts to enhance the reaction efficiency and yield .
化学反应分析
Isoquinolinium, 2-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Major products formed from these reactions include isoquinolinium N-oxide, dihydroisoquinoline derivatives, and various substituted isoquinolinium compounds .
科学研究应用
Isoquinolinium, 2-(3-hydroxypropyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolinium derivatives are explored for their potential use in drug development, particularly for their neuroprotective and anti-inflammatory effects.
Industry: The compound is used in the synthesis of dyes and pigments due to its aromatic structure
作用机制
The mechanism of action of Isoquinolinium, 2-(3-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
Isoquinolinium, 2-(3-hydroxypropyl)- can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, known for its basic aromatic structure.
1-Benzylisoquinoline: A derivative with a benzyl group, known for its presence in natural alkaloids like papaverine.
3-Ethoxycarbonyl Isoquinolinium: A derivative with an ethoxycarbonyl group, used in the synthesis of dihydroisoquinoline carboxylates
Isoquinolinium, 2-(3-hydroxypropyl)- is unique due to its hydroxyl group, which allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
114077-16-6 |
|---|---|
分子式 |
C12H14NO+ |
分子量 |
188.25 g/mol |
IUPAC 名称 |
3-isoquinolin-2-ium-2-ylpropan-1-ol |
InChI |
InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1 |
InChI 键 |
HFKVAWVCLPSORH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




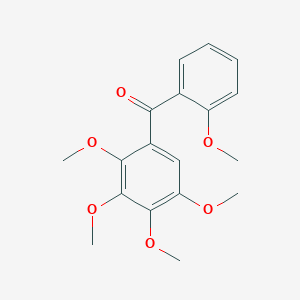
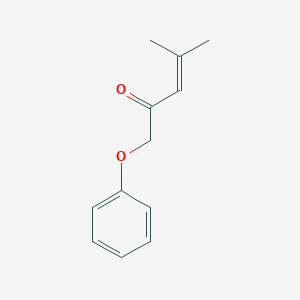

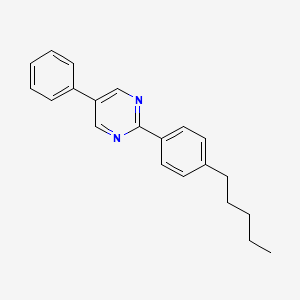
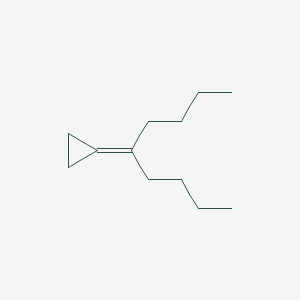
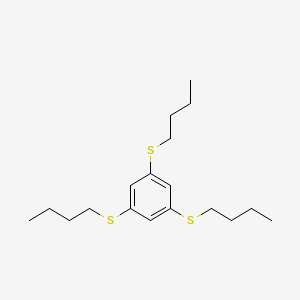
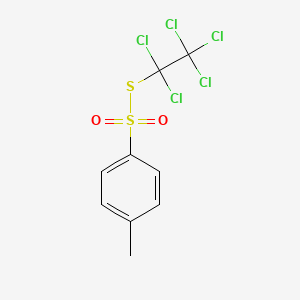
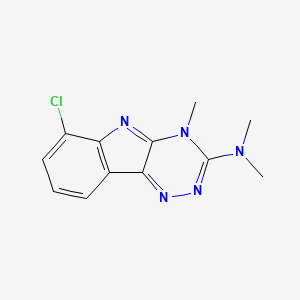

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
